2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole
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Overview
Description
2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry . This compound, like other indole derivatives, is of interest for its potential pharmacological properties and synthetic versatility.
Preparation Methods
The synthesis of 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole typically involves the reaction of 2-chloro-1-methyl-1H-indole-3-carbaldehyde with isobutyric acid and hydroxylamine . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime intermediate, followed by esterification to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole can undergo various chemical reactions, including:
Scientific Research Applications
2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole include other indole derivatives such as:
2-chloro-1-methyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-methyl-1H-indole-3-carbaldehyde: Another related compound used in various synthetic applications.
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)14(18)19-16-8-11-10-6-4-5-7-12(10)17(3)13(11)15/h4-9H,1-3H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODPMLPVQBWQQ-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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